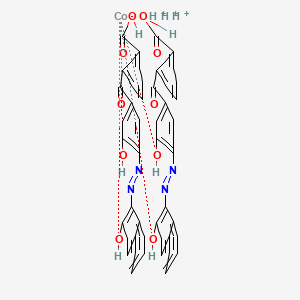
Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound that features a cobalt center coordinated with two azo-linked benzoate ligands. This compound is known for its vibrant color and is often used in various chemical applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) typically involves the reaction of cobalt salts with azo-linked benzoate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]
Eigenschaften
CAS-Nummer |
93820-14-5 |
|---|---|
Molekularformel |
C48H35CoN4O10+3 |
Molekulargewicht |
886.7 g/mol |
IUPAC-Name |
cobalt;hydron;2-[3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16N2O5.Co/c2*27-20-12-10-14-5-1-2-6-16(14)22(20)26-25-19-11-9-15(13-21(19)28)23(29)17-7-3-4-8-18(17)24(30)31;/h2*1-13,27-28H,(H,30,31);/p+3 |
InChI-Schlüssel |
OSWKSVSUTAYWMF-UHFFFAOYSA-Q |
Kanonische SMILES |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
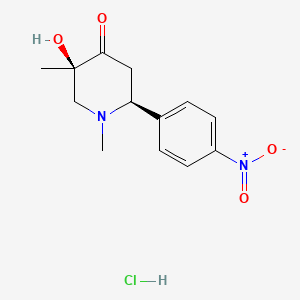




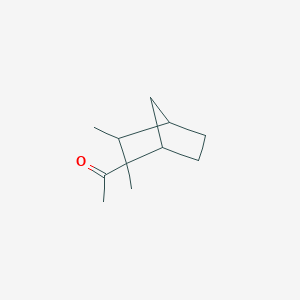
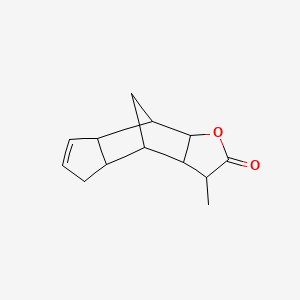
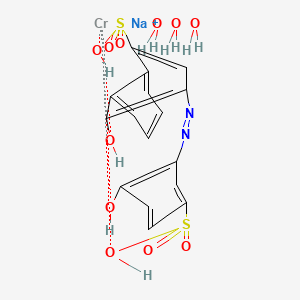



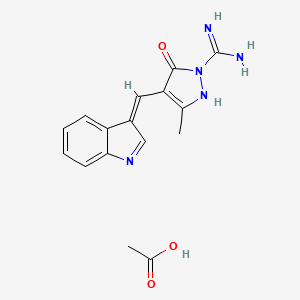
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)
